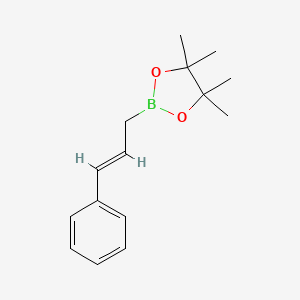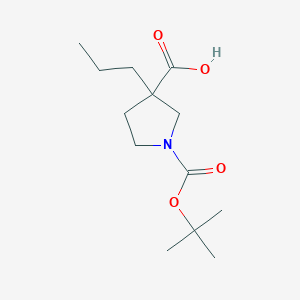![molecular formula C15H25NO4 B11767300 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid CAS No. 1698748-34-3](/img/structure/B11767300.png)
1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid is a chemical compound that belongs to the class of piperidine carboxylic acids. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid typically involves the protection of the amine group in piperidine with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out under mild conditions, such as room temperature or slightly elevated temperatures.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be selectively removed using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Deprotection of the tert-butoxycarbonyl group is achieved using trifluoroacetic acid or hydrochloric acid.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: The primary amine is regenerated upon deprotection.
Wissenschaftliche Forschungsanwendungen
1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid primarily involves the protection of amine groups. The tert-butoxycarbonyl group is introduced to the amine, forming a stable carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The BOC group can be selectively removed under acidic conditions, regenerating the free amine .
Vergleich Mit ähnlichen Verbindungen
1-[(tert-Butoxy)carbonyl]-4-piperidinecarboxylic acid: Similar in structure but lacks the cyclobutyl group.
1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid: Used in the synthesis of anti-HCV drugs.
1-[(tert-Butoxy)carbonyl]-4-oxa-tetramethyleneimine-2-carboxylic acid: Utilized in the preparation of indole derivatives.
Uniqueness: 1-[(tert-Butoxy)carbonyl]-4-cyclobutylpiperidine-4-carboxylic acid is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .
Eigenschaften
CAS-Nummer |
1698748-34-3 |
|---|---|
Molekularformel |
C15H25NO4 |
Molekulargewicht |
283.36 g/mol |
IUPAC-Name |
4-cyclobutyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-7-15(8-10-16,12(17)18)11-5-4-6-11/h11H,4-10H2,1-3H3,(H,17,18) |
InChI-Schlüssel |
QHOAPZKLALAPPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2CCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 2-amino-6-(1-ethoxy-2-methyl-1-oxopropan-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11767228.png)











